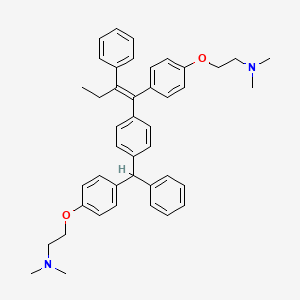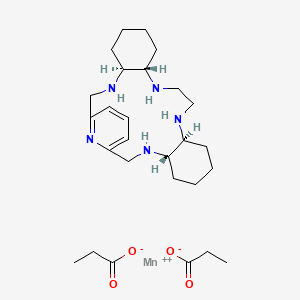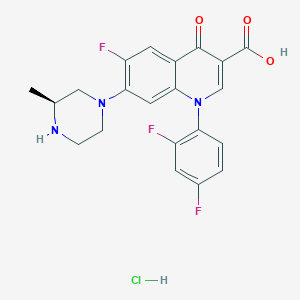
Temafloxacin hydrochloride, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Temafloxacin hydrochloride, (S)-, is an antibiotic agent belonging to the fluoroquinolone drug class. It was first approved for use in the U.S. market in 1992 but was withdrawn shortly due to reports of serious adverse reactions, such as allergic reactions and hemolytic anemia, resulting in three deaths . Temafloxacin hydrochloride is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of temafloxacin hydrochloride involves the regiospecific displacement of the 4-fluoro group of 2,4,5-trifluoroacetophenone by 2-methylpiperazine to produce the key intermediate, 2,5-difluoro-4-(3-methylpiperazin-1-yl)acetophenone. This intermediate is then converted to temafloxacin hydrochloride via an intramolecular nucleophilic displacement cyclization reaction .
Industrial Production Methods
A novel process for preparing temafloxacin hydrochloride from ethyl 2,4-dichloro-5-fluorobenzoylacetate provides a more efficient and cost-effective method for producing polyfluorinated quinolone antibacterial agents .
化学反应分析
Types of Reactions
Temafloxacin hydrochloride undergoes various chemical reactions, including:
Oxidation: Temafloxacin hydrochloride can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the fluorine atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives of temafloxacin hydrochloride .
科学研究应用
Temafloxacin hydrochloride has been extensively studied for its antibacterial properties. It has shown activity against a wide range of bacterial pathogens, including those responsible for respiratory tract infections, urinary tract infections, and skin infections . In scientific research, temafloxacin hydrochloride is used to study bacterial resistance mechanisms and to develop new antibacterial agents .
作用机制
The bactericidal action of temafloxacin hydrochloride results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA. DNA gyrase is the primary quinolone target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms. Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing, thereby inhibiting DNA replication and transcription .
相似化合物的比较
Similar Compounds
- Ciprofloxacin
- Ofloxacin
- Difloxacin
Comparison
Temafloxacin hydrochloride is as active as ciprofloxacin and difloxacin against staphylococci and streptococci. it is two to four times less active than ciprofloxacin against gram-negative enteric bacteria and Pseudomonas aeruginosa. Temafloxacin hydrochloride has shown improved activity against pneumococci and has significant advantages in treating infections in smokers and the elderly .
Conclusion
Temafloxacin hydrochloride, (S)-, is a potent fluoroquinolone antibiotic with broad-spectrum antibacterial activity. Despite its withdrawal from the market due to adverse reactions, it remains a valuable compound for scientific research and the development of new antibacterial agents.
属性
CAS 编号 |
130982-83-1 |
|---|---|
分子式 |
C21H19ClF3N3O3 |
分子量 |
453.8 g/mol |
IUPAC 名称 |
1-(2,4-difluorophenyl)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H18F3N3O3.ClH/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23;/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30);1H/t11-;/m0./s1 |
InChI 键 |
DDVJEYDLTXRYAJ-MERQFXBCSA-N |
手性 SMILES |
C[C@H]1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl |
规范 SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


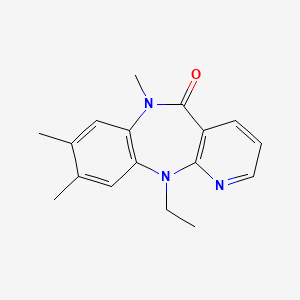

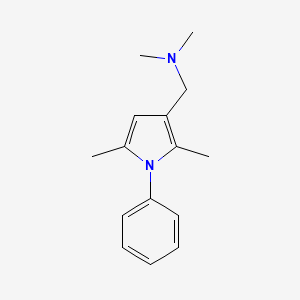
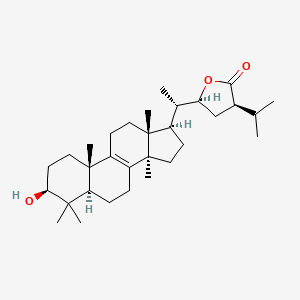
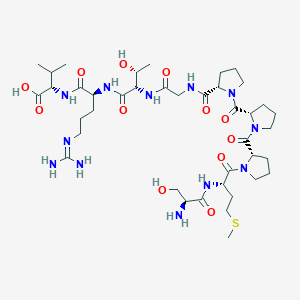
![N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12783128.png)
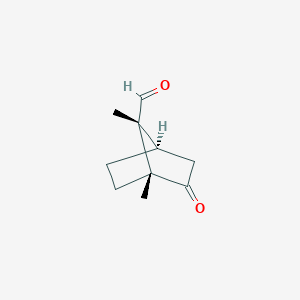
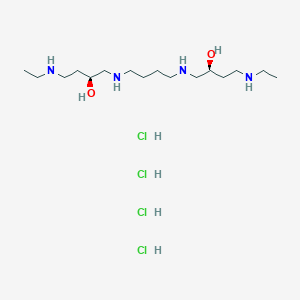
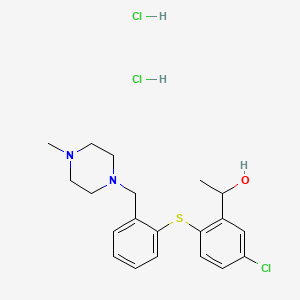
![8-butyl-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;hydrochloride](/img/structure/B12783156.png)
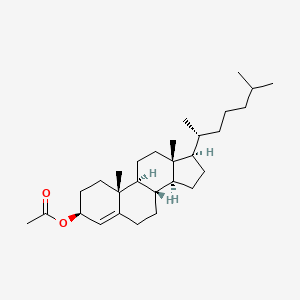
![3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol;oxalic acid](/img/structure/B12783170.png)
